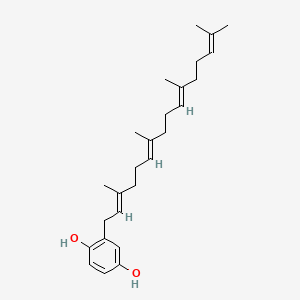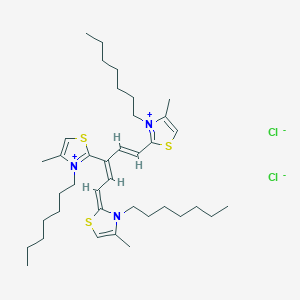
méso-1,2-Diphényléthylènediamine
Vue d'ensemble
Description
(1R,2S)-1,2-diphényléthane-1,2-diamine est un composé diamine chiral avec deux groupes phényles attachés à un squelette éthane. Ce composé est remarquable pour sa stéréochimie, qui est spécifiée par la configuration (1R,2S), indiquant l'arrangement spatial de ses atomes. Il est utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés uniques.
Applications De Recherche Scientifique
(1R,2S)-1,2-diphenylethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
Target of Action
Meso-1,2-Diphenylethylenediamine (meso-DPEDA) is an organic compound that has been found to exhibit unique affinities towards different DNA structures . It has been used in the synthesis of Schiff base complexes that interact selectively with certain DNA quadruplexes .
Mode of Action
The mode of action of meso-DPEDA is primarily through its interaction with DNA structures. It is used in the synthesis of Schiff base complexes, which have been found to interact selectively with certain DNA quadruplexes . The specific interactions and resulting changes depend on the particular DNA structure and the Schiff base complex synthesized.
Biochemical Pathways
The biochemical pathways affected by meso-DPEDA are related to DNA structure and function. By interacting selectively with certain DNA quadruplexes, meso-DPEDA and its derivatives can potentially influence the processes of DNA replication, transcription, and repair . .
Result of Action
The molecular and cellular effects of meso-DPEDA’s action are primarily related to its interaction with DNA structures. By selectively binding to certain DNA quadruplexes, it can potentially influence DNA-related processes and thereby affect cellular functions .
Action Environment
The action, efficacy, and stability of meso-DPEDA can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Additionally, its interaction with DNA structures can be influenced by the presence of other molecules in the cellular environment .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1R,2S)-1,2-diphényléthane-1,2-diamine implique généralement la réduction des dicétones correspondantes ou l'utilisation de catalyseurs chiraux pour obtenir la stéréochimie souhaitée. Une méthode courante est l'hydrogénation asymétrique de la 1,2-diphényléthane-1,2-dione en utilisant des catalyseurs chiraux au rhodium ou au ruthénium sous hydrogène gazeux . Une autre approche implique l'utilisation d'auxiliaires chiraux ou d'agents de résolution pour séparer les énantiomères d'un mélange racémique .
Méthodes de production industrielle
La production industrielle du (1R,2S)-1,2-diphényléthane-1,2-diamine utilise souvent des techniques de synthèse asymétrique à grande échelle. Ces méthodes comprennent l'utilisation de ligands chiraux dans des procédés d'hydrogénation catalytique ou la résolution de mélanges racémiques par cristallisation ou chromatographie . Le choix de la méthode dépend de la pureté et du rendement souhaités du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(1R,2S)-1,2-diphényléthane-1,2-diamine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dicétones ou d'autres dérivés oxydés.
Réduction : Il peut être réduit pour former les amines ou alcools correspondants.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dicétones, les amines secondaires et divers dérivés substitués, selon les réactifs et les conditions spécifiques utilisés .
Applications de la recherche scientifique
(1R,2S)-1,2-diphényléthane-1,2-diamine a une large gamme d'applications dans la recherche scientifique :
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Mécanisme d'action
Le mécanisme par lequel le (1R,2S)-1,2-diphényléthane-1,2-diamine exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand chiral, influençant la stéréochimie des réactions auxquelles il participe. Il peut également interagir avec des enzymes ou des récepteurs, modulant leur activité par le biais d'interactions de liaison .
Comparaison Avec Des Composés Similaires
Composés similaires
(1S,2R)-1,2-diphényléthane-1,2-diamine : L'énantiomère du (1R,2S)-1,2-diphényléthane-1,2-diamine, avec une stéréochimie opposée.
1,2-diphényléthane-1,2-diol : Un composé apparenté avec des groupes hydroxyles au lieu de groupes amino.
1,2-diphényléthane-1,2-dione : Le précurseur dicétone utilisé dans la synthèse du (1R,2S)-1,2-diphényléthane-1,2-diamine.
Unicité
(1R,2S)-1,2-diphényléthane-1,2-diamine est unique en raison de sa configuration chirale spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à agir comme un ligand chiral le rend précieux dans la synthèse asymétrique, le distinguant de ses analogues non-chiraux ou différemment configurés .
Propriétés
IUPAC Name |
(1R,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915119 | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-87-1, 16635-95-3 | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Meso-1,2-Diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY76BC5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-4,6-dimethylhept-2-enyl]oxolane-2,5-dione;2-[3-(oxiran-2-ylmethoxy)propoxymethyl]oxirane;3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1233089.png)
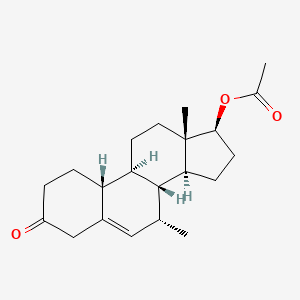

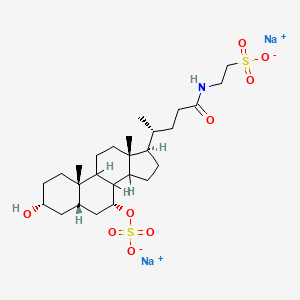
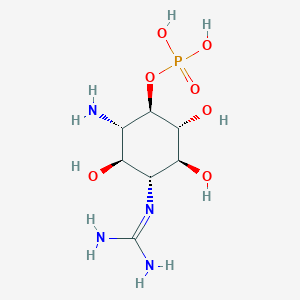
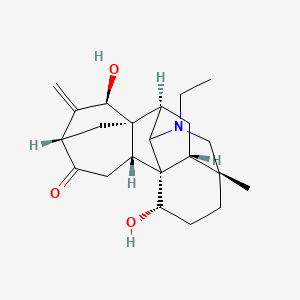


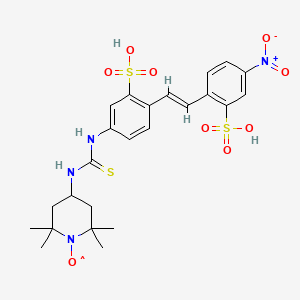
![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)
